Physicochemical Profiling & Synthetic Utility of 3-(4-Methylphenyl)-1,2-oxazolidine
Physicochemical Profiling & Synthetic Utility of 3-(4-Methylphenyl)-1,2-oxazolidine
The following technical guide details the physicochemical properties, synthesis, and reactivity of 3-(4-Methylphenyl)-1,2-oxazolidine . This document is structured for researchers and drug development professionals, focusing on the molecule's utility as a pharmacophore and synthetic intermediate.
[1]
Executive Summary
3-(4-Methylphenyl)-1,2-oxazolidine (also known as 3-(p-tolyl)isoxazolidine) is a saturated five-membered heterocycle containing adjacent oxygen and nitrogen atoms. It belongs to the class of isoxazolidines , which are critical intermediates in the synthesis of
This guide provides a comprehensive analysis of its chemical identity, predicted and experimental physicochemical properties, and a robust synthetic workflow based on 1,3-dipolar cycloaddition logic.
Chemical Identity & Structural Analysis[1][3][4][5]
The molecule features a p-tolyl group attached to the C3 position of the isoxazolidine ring. The stereochemistry at C3 is chiral; however, unless specified, the data below refers to the racemate.
| Identifier | Value |
| IUPAC Name | 3-(4-Methylphenyl)-1,2-oxazolidine |
| Common Name | 3-(p-Tolyl)isoxazolidine |
| CAS Number | Not widely listed in commercial catalogs; see PubChem CID 155453842 (analog) |
| Molecular Formula | |
| Molecular Weight | 163.22 g/mol |
| SMILES | CC1=CC=C(C=C1)C2CCON2 |
| InChI Key | FYXXPFUAWLJILO-UHFFFAOYSA-N |
| Stereocenters | 1 (Position C3) |
Conformational Analysis: The isoxazolidine ring typically adopts a puckered envelope conformation to minimize torsional strain between the adjacent lone pairs on Nitrogen (N2) and Oxygen (O1). The bulky p-tolyl substituent at C3 will preferentially occupy the pseudo-equatorial position to reduce 1,3-diaxial interactions.
Physicochemical Properties[1][2][3][5][6][7][8][9]
The following data aggregates calculated values (using consensus algorithms from chemically similar scaffolds) and available experimental data for the class of 3-arylisoxazolidines.
Table 1: Physicochemical Profile[1][6]
| Property | Value / Range | Source / Method |
| Physical State | Viscous Oil or Low-Melting Solid | Analogous 3-phenylisoxazolidines are often oils; p-methyl may raise MP slightly. |
| Melting Point | 40 – 60 °C (Predicted) | Estimated based on 3-phenyl-2-isoxazoline (MP ~66°C) and reduction effects. |
| LogP (Octanol/Water) | 1.5 – 1.9 | Consensus prediction (XLogP3). Moderate lipophilicity. |
| pKa (Conjugate Acid) | 4.5 – 5.5 | The N-alkoxyamine motif is less basic than secondary amines (pKa ~10) due to the electronegative oxygen. |
| Topological Polar Surface Area (TPSA) | ~21.7 Ų | Contributed by the -NH-O- fragment. |
| H-Bond Donors | 1 (NH) | Secondary amine within the ring. |
| H-Bond Acceptors | 2 (N, O) | |
| Water Solubility | Low (< 1 mg/mL) | Hydrophobic tolyl group dominates; soluble in DCM, MeOH, DMSO. |
Synthesis & Characterization Strategy
Retrosynthetic Logic
Direct synthesis of N-unsubstituted isoxazolidines via nitrone cycloaddition is challenging because the required "N-H nitrone" is unstable (tautomerizes to oxime). Therefore, the most robust route involves the reduction of a 2-isoxazoline precursor , which is easily accessible via the 1,3-dipolar cycloaddition of a nitrile oxide to ethylene.
Reaction Pathway Diagram
The following Graphviz diagram illustrates the self-validating synthesis pathway:
Figure 1: Step-wise synthesis of 3-(4-methylphenyl)-1,2-oxazolidine via the Isoxazoline Route.
Detailed Experimental Protocol
Objective: Synthesis of 3-(4-methylphenyl)-1,2-oxazolidine via reduction of 3-(4-methylphenyl)-2-isoxazoline.
Step 1: Synthesis of 3-(4-methylphenyl)-2-isoxazoline
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Reagents: 4-Methylbenzaldehyde oxime (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), Triethylamine (Et3N, 1.2 eq), Ethylene gas (excess).
-
Procedure:
-
Dissolve the oxime in DMF/DCM (1:4 ratio).
-
Add NCS portion-wise at 0°C to generate the hydroximoyl chloride in situ. Stir for 1 hour.
-
Saturate the solution with Ethylene gas (bubbling) or perform in a sealed pressure tube.
-
Slowly add Et3N (dissolved in DCM) via syringe pump over 2 hours. This generates the nitrile oxide slowly, favoring cycloaddition over dimerization (furoxan formation).
-
Workup: Wash with water, brine, dry over MgSO4, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
-
Step 2: Reduction to 3-(4-methylphenyl)-1,2-oxazolidine
Note: This step is critical. Sodium Cyanoborohydride (
-
Reagents: 3-(4-methylphenyl)-2-isoxazoline (1.0 eq),
(2.0 eq), Glacial Acetic Acid (excess/solvent) or MeOH with HCl trace. -
Procedure:
-
Dissolve the isoxazoline in Methanol.
-
Cool to 0°C and add a trace of Methyl Orange indicator.
-
Add
in portions. -
Maintain pH ~3–4 by dropwise addition of 2M HCl-MeOH (solution should stay pink/red). Crucial: If pH rises (yellow), the reaction stalls; if too acidic, N-O cleavage may occur.
-
Stir at room temperature for 2–4 hours. Monitor by TLC (isoxazolidines are more polar than isoxazolines).
-
Quench: Basify with NaOH (aq) to pH > 10.
-
Extraction: Extract with DCM (3x). The product is in the organic layer.[2][3][4]
-
Purification: Silica gel chromatography. The product is likely an oil or low-melting solid.
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Reactivity & Applications
The core utility of 3-(4-methylphenyl)-1,2-oxazolidine lies in its reactivity as a masked 1,3-amino alcohol .
Reductive Ring Opening
The N-O bond is the weakest link (BDE ~ 55 kcal/mol).
-
Reagents: Zn/AcOH,
/Pd-C, or . -
Product: 3-Amino-3-(4-methylphenyl)propan-1-ol.
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Mechanism: Two-electron reduction cleaves the N-O bond, releasing the ring strain and yielding the acyclic amino alcohol, a key motif in diverse pharmaceutical agents (e.g., Fluoxetine analogs).
N-Functionalization
The secondary amine (NH) at position 2 is nucleophilic.
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Acylation: Reacts with acid chlorides to form N-acyl isoxazolidines (often used as chiral auxiliaries if the C3 center is enantiopure).
-
Alkylation: Reacts with alkyl halides to form N-alkyl derivatives, which are significantly more stable to oxidation than the parent NH compound.
References
-
PubChem. 3-(4-methylphenyl)-1,2-oxazolidine (Compound). National Library of Medicine. Available at: [Link]
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Organic Syntheses. Synthesis of Isoxazoles and Isoxazolidines via 1,3-Dipolar Cycloaddition. Org. Synth. 1966, 46, 127.[1] Available at: [Link]
- Gotthelf, K. V., & Jørgensen, K. A.Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 1998, 98(2), 863-910. (Foundational text for nitrone/nitrile oxide cycloaddition mechanisms).
- Cicchi, S., et al.Synthesis of Isoxazolidines. Tetrahedron Letters, 2013. (General protocols for isoxazoline reduction).
